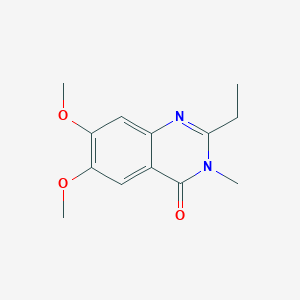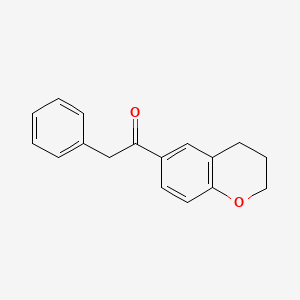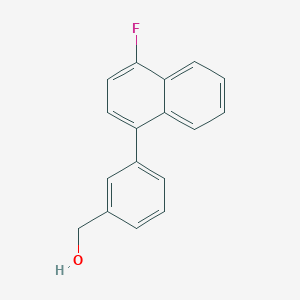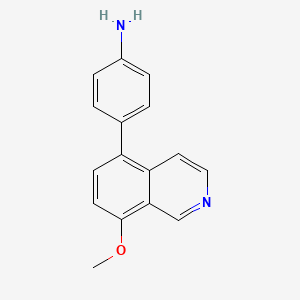
2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features ethyl, methoxy, and methyl groups, which may influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis may start with 2-aminobenzamide and appropriate alkylating agents.
Cyclization: The formation of the quinazoline ring can be achieved through cyclization reactions, often involving dehydrating agents.
Functional Group Introduction: The ethyl, methoxy, and methyl groups can be introduced through alkylation reactions using reagents like ethyl iodide, dimethyl sulfate, and methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
反応の種類
2-エチル-6,7-ジメトキシ-3-メチルキナゾリン-4(3H)-オンは、以下の化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するために酸化される可能性があります。
還元: 還元反応は、キナゾリン環または他の官能基を変更できます。
置換: 求核性または求電子性置換反応は、既存の基を新しい基で置き換えることができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、アルキル化剤。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキナゾリンN-オキシドを生じることがありますが、置換反応はさまざまなアルキル基またはアリール基を導入できます。
4. 科学研究への応用
化学: より複雑な分子を合成するためのビルディングブロックとして。
生物学: 生物学的標的との相互作用を研究する。
医学: 癌や神経疾患などの疾患に対する治療薬としての可能性を調査する。
産業: 医薬品や農薬の製造における中間体として使用される。
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
2-エチル-6,7-ジメトキシ-3-メチルキナゾリン-4(3H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。これらには以下が含まれる可能性があります。
酵素: 疾患経路に関与する酵素を阻害または活性化する。
受容体: 細胞シグナル伝達を調節するために受容体に結合する。
DNA/RNA: 遺伝子発現に影響を与えるために遺伝物質と相互作用する。
6. 類似の化合物との比較
類似の化合物
2-メチルキナゾリン-4(3H)-オン: エチル基とメトキシ基がありません。
6,7-ジメトキシキナゾリン-4(3H)-オン: エチル基とメチル基がありません。
3-メチルキナゾリン-4(3H)-オン: エチル基とメトキシ基がありません。
独自性
2-エチル-6,7-ジメトキシ-3-メチルキナゾリン-4(3H)-オンは、エチル基、メトキシ基、メチル基の特定の組み合わせにより、類似体と比較して独自の化学的および生物学的特性を持っている可能性があります。
類似化合物との比較
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the ethyl and methoxy groups.
6,7-Dimethoxyquinazolin-4(3H)-one: Lacks the ethyl and methyl groups.
3-Methylquinazolin-4(3H)-one: Lacks the ethyl and methoxy groups.
Uniqueness
2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is unique due to the specific combination of ethyl, methoxy, and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
63190-59-0 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
2-ethyl-6,7-dimethoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C13H16N2O3/c1-5-12-14-9-7-11(18-4)10(17-3)6-8(9)13(16)15(12)2/h6-7H,5H2,1-4H3 |
InChIキー |
OKHNWBLPQGZMIU-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=CC(=C(C=C2C(=O)N1C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)

